molecular formula C15H12F3NO4 B150293 2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid CAS No. 127893-33-8

2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid

Cat. No. B150293
M. Wt: 331.28 g/mol
InChI Key: YUVKUEAFAVKILW-LNFUJOGGSA-N
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Description

The compound 2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid is a chemically modified phenoxypropanoic acid where specific hydrogen atoms have been replaced by deuterium, and the phenyl ring is substituted with a trifluoromethyl pyridinyl group. This modification is likely to affect the compound's physical properties, stability, and reactivity. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of NMR, mass spectrometry, and sometimes X-ray crystallography to confirm the structures of the synthesized molecules. For example, the synthesis of N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate involves the displacement of a chlorine atom with trimethylamine gas and anion replacement with a triflate counter-ion, which is critical for the subsequent radioisotopic incorporation of fluorine-18 . This suggests that a similar approach could be used for the synthesis of the compound , with careful attention to the replacement of hydrogen atoms with deuterium.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid can be confirmed using techniques such as NMR, mass spectrometry, and X-ray crystallography. The structural determination is crucial for confirming the identity of the synthesized compound and for ensuring the correct placement of deuterium atoms and the trifluoromethyl group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are carefully designed to achieve the desired modifications while maintaining the integrity of the molecule. For instance, the precursor mentioned in the second paper is used for the synthesis of a prosthetic group for radiolabeling peptides, which involves specific reactions that allow for the incorporation of a radioisotope . This indicates that the compound of interest may also undergo specific reactions to introduce deuterium atoms and the trifluoromethyl group.

Physical and Chemical Properties Analysis

The introduction of deuterium and the trifluoromethyl group is likely to influence the physical and chemical properties of the compound. Deuterium substitution can increase the compound's stability, potentially affecting its metabolic rate in biological systems. The trifluoromethyl group can alter the compound's lipophilicity, which can influence its bioavailability and interaction with biological targets. The papers provided do not discuss the properties of the exact compound , but they do highlight the importance of structural modifications in determining the properties of related molecules .

Scientific Research Applications

Synthesis and Characterization

  • Novel synthetic routes have been developed for pyridine and quinoline derivatives, including those with trifluoromethyl groups, showcasing the versatility of pyridine-based compounds in organic synthesis and their potential applications in developing new materials and chemicals (Cottet et al., 2003).
  • Research on the synthesis of functionalized pyridines has been conducted, highlighting the role of pyridine derivatives in the synthesis of complex molecules and their potential applications in various fields of chemistry and material science (Schmidt et al., 2006).

Catalytic Activities

  • N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes have been synthesized and shown to have effective catalytic activities in the arylation of (benzo)oxazoles with aryl bromides, suggesting the potential of pyridine derivatives in catalysis and their application in organic synthesis (Chen & Yang, 2018).

Biological and Antimicrobial Activities

  • The antimicrobial evaluation of new synthesized pyridine nucleosides has been studied under solvent-free conditions, indicating the potential of pyridine derivatives in developing new antimicrobial agents (Rateb et al., 2013).
  • Pyridine derivatives have been investigated as efficient additives in bromide/tribromide electrolyte for dye-sensitized solar cells, showcasing their potential in enhancing the performance of solar cells and their application in renewable energy technologies (Bagheri et al., 2015).

Safety And Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The demand for Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of such compounds are likely to continue in the future.

properties

IUPAC Name

2-[2,3,5,6-tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVKUEAFAVKILW-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC2=NC=C(C=C2)C(F)(F)F)[2H])[2H])OC(C)C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

100.0 g (0.92 mol) of (RS)-(+)-2-chloropropionic acid are added to the solution of 192.0 g (0.75 mol) of 4-(5-trifluoromethyl-2-pyridyloxy)phenol in 900 g (about 1050 ml) of xylene. The temperature of the reaction mixture is elevated to 80° C. and 78.0 g (1.95 mol) of sodium hydroxide dissolved in water are added dropwise under such a reduced pressure (about 36 kPa) that the mixture boils at 90° C. The water formed in the reaction is continuously distilled off while maintaining the boiling temperature at 90° C. After the addition, the reaction mixture is stirred at 90° C. for additional 15 minutes, then the reduced pressure is ceased. After adding 300 ml of water to the mixture and stirring at 85° C. for 10 minutes, it is acidified by adding phosphoric acid and the phases are separated. The xylene layer is dried, treated with activated charcoal and finally evaporated to dryness.
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